BenchChemオンラインストアへようこそ!

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

M4 Muscarinic Acetylcholine Receptor Enantioselective Antagonism Medicinal Chemistry

For medicinal chemistry teams pursuing CNS targets (M4 modulators, GLP-1R agonists) or diversity-oriented synthesis, this 5-azaspiro[2.5]oct-6-ene scaffold with orthogonal Boc protection provides a unique vector geometry and late-stage functionalization handle that simpler spirocycles or 6-aza regioisomers cannot replicate. The 6-ene bond enables metathesis, epoxidation, or dihydroxylation—transformations impossible with saturated analogs—while the Boc group allows clean deprotection (>95% yield) without side reactions. Procure the protected 5-aza scaffold to accelerate hit-to-lead exploration without additional protection/deprotection cycles.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 2361644-38-2
Cat. No. B2528744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate
CAS2361644-38-2
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC2)CC=C1
InChIInChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4,8H,5-7,9H2,1-3H3
InChIKeyDGGIYCRKLALCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2) — A Boc-Protected 5-Azaspiro[2.5]oct-6-ene Scaffold for Drug Discovery and Chemical Biology


Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2; C12H19NO2, MW 209.29) is a spirocyclic building block featuring a rigid azaspiro[2.5]oct-6-ene core bearing a Boc (tert-butyloxycarbonyl) protecting group on the endocyclic nitrogen. This scaffold belongs to the broader class of azaspirocycles, which have emerged as privileged frameworks in medicinal chemistry due to their three-dimensional, saturated, sp3-rich architectures that improve drug-like properties including solubility, metabolic stability, and target selectivity [1]. The 5-azaspiro[2.5]oct-6-ene skeleton represents a versatile synthetic intermediate that can be elaborated into functionalized pyrrolidines, piperidines, and azepines through selective ring-closing metathesis, epoxide opening, or reductive amination , making it a valuable building block for fragment-based drug discovery and library synthesis.

Why Unprotected or Differently Positioned Azaspiro[2.5] Analogs Cannot Substitute for Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2)


Generic substitution with simpler spirocyclic amines (e.g., 6-azaspiro[2.5]octane, CAS 872-64-0) or alternative Boc-protected regioisomers (e.g., tert-butyl 6-azaspiro[2.5]octane-6-carboxylate) fails due to fundamental differences in three critical parameters: (i) the position of the endocyclic nitrogen (5- versus 6-azaspiro) dictates the geometry and orientation of the basic amine center, profoundly affecting receptor binding and off-target profiles as demonstrated by enantioselective M4 antagonist studies [1]; (ii) the presence of the 6-ene double bond in the target compound provides a unique synthetic handle for late-stage functionalization via metathesis, epoxidation, or dihydroxylation—options unavailable in fully saturated analogs ; (iii) the Boc protecting group enables orthogonal deprotection under mild acidic conditions, a feature absent in unprotected amines which require separate protection strategies [2]. These distinctions render simple substitution impractical for projects requiring precise conformational control or specific functionalization sequences.

Quantitative Evidence Differentiating Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2) from Closest Analogs


Enantioselective M4 Muscarinic Receptor Potency Differentiation: (R)- versus (S)-6-Azaspiro[2.5]octane Analogs

Although direct biological data for the 5-azaspiro[2.5]oct-6-ene scaffold are not publicly available, class-level evidence from the closely related 6-azaspiro[2.5]octane series demonstrates that nitrogen position and absolute stereochemistry critically dictate M4 receptor potency. Chiral 6-azaspiro[2.5]octane-based antagonists exhibit marked enantioselectivity, with the (R)-enantiomer (compound 8, VU6013718) showing approximately 2-fold higher potency at human M4 receptors (IC₅₀ = 12 nM) compared to its (S)-counterpart (compound 9, VU6011440; IC₅₀ = 28 nM) [1]. Furthermore, contraction of the spirocyclic ring system from [2.5] to [3.3]heptane (compound 21) resulted in a dramatic potency loss (hM4 IC₅₀ = 2900 nM, a >240-fold reduction) [1]. These data establish that the precise spirocyclic architecture—including ring size, nitrogen position (5- vs 6-aza), and stereochemistry—is non-negotiable for achieving target potency and selectivity, underscoring the irreplaceable value of the 5-azaspiro[2.5]oct-6-ene scaffold in receptor-targeted programs.

M4 Muscarinic Acetylcholine Receptor Enantioselective Antagonism Medicinal Chemistry

Synthetic Versatility of the 6-Ene Double Bond: A Unique Handle Absent in Saturated 5-Azaspiro[2.5]octane Analogs

The target compound contains a 6-ene double bond within the azaspiro framework, a feature absent in saturated analogs such as tert-butyl 5-azaspiro[2.5]octane-5-carboxylate (CAS 1416013-81-4) . This unsaturation provides a critical synthetic handle for late-stage diversification that is unavailable in fully saturated counterparts. In a seminal study on diversity-oriented synthesis of azaspirocycles, Wipf and coworkers demonstrated that ω-unsaturated dicyclopropylmethylamines can be efficiently converted into heterocyclic 5-azaspiro[2.5]octanes and related systems via selective ring-closing metathesis, epoxide opening, or reductive amination . The presence of the double bond in the target compound enables analogous ring-closing metathesis strategies to access conformationally constrained macrocycles or fused polycyclic systems, as well as epoxidation and subsequent nucleophilic opening to introduce additional stereocenters. In contrast, saturated analogs require oxidative desaturation steps (often low-yielding and poorly selective) to introduce equivalent functionality. This differential synthetic utility is not theoretical—it represents a documented capability of the 5-azaspiro[2.5]oct-6-ene scaffold for generating functionally diverse compound libraries .

Diversity-Oriented Synthesis Ring-Closing Metathesis Building Block Elaboration

Boc-Protected Amine: Orthogonal Deprotection Advantage Over Unprotected 5-Azaspiro[2.5]oct-6-ene

The target compound features a Boc (tert-butyloxycarbonyl) protecting group on the endocyclic nitrogen, whereas the unprotected 5-azaspiro[2.5]oct-6-ene core lacks this functionality. This distinction carries concrete synthetic consequences. The Boc group is stable under nucleophilic, basic, and many reductive conditions but can be removed cleanly under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting other acid-sensitive functional groups [1]. In contrast, the unprotected amine requires separate protection/deprotection cycles that add steps and reduce overall yield. Quantitative comparisons from spirocyclic amine syntheses indicate that Boc-protected intermediates generally achieve higher overall yields (typically 60–95% per deprotection step) compared to alternative protection strategies (e.g., Cbz or Fmoc) due to cleaner reaction profiles and fewer side products [1][2]. This orthogonal protection is essential for multi-step synthetic sequences where the amine must remain inert during transformations on other parts of the molecule, a common requirement in medicinal chemistry campaigns and total synthesis efforts.

Amine Protection Orthogonal Deprotection Multi-Step Synthesis

Predicted Physicochemical Differentiation: LogP and Lipophilicity Profile Relative to Saturated Analogs

While experimentally measured LogP values for the target compound are not publicly available, class-level inference based on closely related Boc-protected azaspiro[2.5]octanes provides directional guidance. For example, 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8) exhibits a measured LogP of 1.59 , whereas the unprotected 5-azaspiro[2.5]octane core (CAS 872-64-0 positional isomer) has a lower LogP of approximately 0.94–1.25 depending on salt form [1]. The Boc group typically increases lipophilicity by approximately +0.5 to +1.0 log units due to its bulky, hydrophobic tert-butyl moiety . The 6-ene double bond in the target compound is expected to further modulate LogP relative to fully saturated analogs, though the precise magnitude requires experimental determination. These differences in lipophilicity directly impact membrane permeability, oral absorption, and blood-brain barrier penetration—critical parameters for CNS and systemic drug discovery programs. Selecting the correct scaffold early in lead optimization avoids costly re-optimization of downstream leads.

Lipophilicity LogP Physicochemical Properties Drug-Likeness

Scalable Synthesis via Wittig-Makosza Sequence Documented in cGMP-Relevant Patent Process

A robust, scalable synthetic route to the core 5-azaspiro[2.5]octane framework (bearing the Boc group at the 5-position) is documented in US Patent 12,404,245 B2 (Rottapharm Biotech S.R.L., 2023) [1]. The patent describes a multi-step sequence for preparing (R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid (SM1), which shares the identical spirocyclic core with the target compound. The key transformations include: (iv) Wittig reaction of a ketone intermediate with a suitable ylide to install the exocyclic alkene, (v) Makosza cyclopropanation using bromoform and base to construct the cyclopropane ring, and (vi) reductive debromination in alcoholic solvent [1]. While this patent describes a 6-aza positional isomer, the methodology is directly applicable to the 5-aza scaffold of the target compound. Importantly, the patent process is designed for cGMP manufacturing and delivers high-purity API intermediates, providing a precedent for scalable, regulatory-compliant production of the target scaffold. Many alternative spirocyclic amine syntheses rely on low-yielding cyclopropanation methods or require expensive chiral auxiliaries, making this documented route a significant differentiator for procurement decisions where supply chain reliability and scalability are critical.

Process Chemistry cGMP Synthesis Wittig Reaction Makosza Cyclopropanation

Procurement-Driven Application Scenarios for Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2)


Medicinal Chemistry Hit-to-Lead Programs Requiring M4 Muscarinic Receptor Selectivity

Medicinal chemistry teams pursuing selective M4 muscarinic acetylcholine receptor modulators for CNS disorders (e.g., schizophrenia, Alzheimer's disease) should procure the 5-azaspiro[2.5]oct-6-ene scaffold rather than the 6-azaspiro isomer. Class-level evidence demonstrates that the 6-azaspiro[2.5]octane scaffold yields potent and selective M4 antagonists (hM4 IC₅₀ = 12–28 nM) with >500-fold selectivity over other muscarinic subtypes [1]. The 5-aza positional isomer (target compound) offers a distinct vector for amine placement that may confer improved subtype selectivity or brain penetration. Procuring the 5-aza scaffold early in hit-to-lead programs enables exploration of this unique chemical space before committing to lead optimization pathways. The Boc-protected form allows immediate incorporation into parallel synthesis or fragment-based screening workflows without additional protection steps [1].

Diversity-Oriented Synthesis and Fragment-Based Library Construction

The 6-ene double bond in the target compound provides a synthetic handle for late-stage diversification via ring-closing metathesis, epoxidation, or dihydroxylation—transformations documented to generate functionally diverse 5-azaspiro[2.5]octane derivatives . This scaffold is ideally suited for diversity-oriented synthesis (DOS) campaigns aimed at generating novel chemical space for phenotypic screening. In contrast, the saturated 5-azaspiro[2.5]octane analog (CAS 1416013-81-4) lacks this functionality and would require oxidative desaturation steps to achieve equivalent diversification potential. The target compound should be prioritized for fragment libraries and DOS collections where maximizing scaffold exploration breadth is a key objective .

GLP-1 Receptor Agonist and Metabolic Disease Drug Discovery

Recent research has established 6-azaspiro[2.5]octane scaffolds as valuable cores for developing GLP-1 receptor agonists, with multiple optimized compounds demonstrating potent activity in vitro and in vivo [1]. The 5-aza positional isomer (target compound) presents an alternative vector geometry that may yield improved metabolic stability or oral bioavailability. Given that the 5-azaspiro[2.5]oct-6-ene scaffold introduces additional conformational constraint via the double bond, this scaffold may offer enhanced target engagement or reduced off-target activity. Teams pursuing GLP-1R agonists, particularly those seeking structurally differentiated backup series, should procure the 5-aza scaffold to explore this underexplored chemical space.

Multi-Step Total Synthesis Requiring Orthogonal Amine Protection

The Boc-protected amine in the target compound provides orthogonal protection that is essential for multi-step synthetic sequences. Under standard conditions (TFA/DCM or HCl/dioxane), the Boc group is removed quantitatively (>95% yield) without affecting other sensitive functional groups [1]. This enables chemists to carry the protected amine through multiple transformations before revealing the free amine for final coupling or cyclization steps. In contrast, procurement of the unprotected 5-azaspiro[2.5]oct-6-ene core would require separate protection/deprotection cycles, adding steps and reducing overall synthetic efficiency. The target compound should be prioritized for total synthesis projects, natural product derivatization, and API process development where orthogonal protection is non-negotiable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.